molecular formula C14H26N2O3 B2465558 tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate CAS No. 1286264-07-0

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate

Cat. No. B2465558
CAS RN: 1286264-07-0
M. Wt: 270.373
InChI Key: HNAVLAPTQLAOBW-XYPYZODXSA-N
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Description

Tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-aminocyclohexylcarbamate or CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. This compound has gained significant attention due to its potential use in cancer therapy, specifically in the treatment of tumors that overexpress ribosomal RNA.

Scientific Research Applications

  • Enantioselective Synthesis and Antagonists : The compound has been used in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This synthesis involved a key step of iodolactamization (Campbell et al., 2009).

  • Synthesis of Carbocyclic Analogues : It has been used in the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

  • Preparation of Stereoselective Isoforms : An efficient route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene-1-carboxylic acid, has been described. This process allows for controlled stereochemistry important in the synthesis of factor Xa inhibitors (Wang et al., 2017).

  • Deprotection and Acylation in Polyamide Synthesis : The compound has been utilized in the synthesis of penta-N-protected polyamides, involving selective deprotection and acylation processes. This method is significant in the development of derivatives with independently removable amino-protecting groups (Pak et al., 1998).

  • Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are derivatives of the compound, have been identified as useful building blocks in organic synthesis. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).

  • Synthesis of Chiral Synthons : The compound has been part of an efficient synthetic route to differentially protected diesters, which are novel chiral synthons useful in drug discovery, such as in the synthesis of BMS-986251 (Cornelius et al., 2020).

  • Incorporation in Peptide Synthesis : Perfluoro-tert-butyl 4-hydroxyproline, a related compound, has been synthesized and incorporated in model α-helical and polyproline helix peptides. These peptides showed distinct conformational preferences and were used in 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

properties

IUPAC Name

tert-butyl N-[4-(propanoylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAVLAPTQLAOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129771
Record name Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate

CAS RN

1286264-07-0
Record name Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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